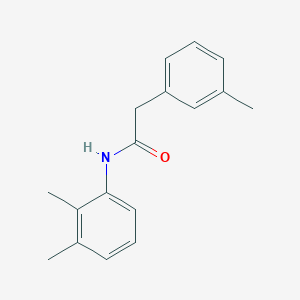![molecular formula C20H17NO3 B5291283 {4-[(2-naphthylacetyl)amino]phenyl}acetic acid](/img/structure/B5291283.png)
{4-[(2-naphthylacetyl)amino]phenyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(2-naphthylacetyl)amino]phenyl}acetic acid, also known as NAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NAPA is a non-steroidal anti-inflammatory drug (NSAID) that is synthesized by the condensation of 2-naphthylacetic acid and p-aminophenylacetic acid.
作用機序
The mechanism of action of {4-[(2-naphthylacetyl)amino]phenyl}acetic acid involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever. {4-[(2-naphthylacetyl)amino]phenyl}acetic acid inhibits the activity of both COX-1 and COX-2 enzymes, leading to a decrease in the production of prostaglandins.
Biochemical and Physiological Effects:
{4-[(2-naphthylacetyl)amino]phenyl}acetic acid's biochemical and physiological effects are primarily related to its anti-inflammatory and analgesic properties. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. {4-[(2-naphthylacetyl)amino]phenyl}acetic acid has also been shown to reduce pain in various animal models of pain. In addition, {4-[(2-naphthylacetyl)amino]phenyl}acetic acid has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
{4-[(2-naphthylacetyl)amino]phenyl}acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, {4-[(2-naphthylacetyl)amino]phenyl}acetic acid has been extensively studied in various animal models, providing a wealth of information on its potential applications. However, there are also some limitations to the use of {4-[(2-naphthylacetyl)amino]phenyl}acetic acid in lab experiments. One limitation is its potential toxicity, particularly at high doses. Another limitation is its potential interactions with other drugs, which may affect its efficacy.
将来の方向性
There are several future directions for the research on {4-[(2-naphthylacetyl)amino]phenyl}acetic acid. One direction is the development of more potent and selective COX inhibitors based on the structure of {4-[(2-naphthylacetyl)amino]phenyl}acetic acid. Another direction is the investigation of {4-[(2-naphthylacetyl)amino]phenyl}acetic acid's potential applications in other fields such as neuroprotection and cardiovascular diseases. Furthermore, the development of new drug delivery systems for {4-[(2-naphthylacetyl)amino]phenyl}acetic acid may enhance its efficacy and reduce its potential side effects. Overall, {4-[(2-naphthylacetyl)amino]phenyl}acetic acid has shown great promise as a potential drug candidate for various applications, and further research is needed to fully explore its potential.
合成法
{4-[(2-naphthylacetyl)amino]phenyl}acetic acid is synthesized by the condensation of 2-naphthylacetic acid and p-aminophenylacetic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified by recrystallization using a suitable solvent such as ethanol or methanol. The purity of the final product is confirmed by thin-layer chromatography (TLC) and melting point determination.
科学的研究の応用
{4-[(2-naphthylacetyl)amino]phenyl}acetic acid has been extensively studied for its potential applications in various fields such as cancer research, inflammation, and pain management. In cancer research, {4-[(2-naphthylacetyl)amino]phenyl}acetic acid has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. {4-[(2-naphthylacetyl)amino]phenyl}acetic acid's anti-inflammatory properties have been demonstrated in various animal models of inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In addition, {4-[(2-naphthylacetyl)amino]phenyl}acetic acid has been shown to have analgesic properties, making it a potential candidate for pain management.
特性
IUPAC Name |
2-[4-[(2-naphthalen-2-ylacetyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-19(21-18-9-6-14(7-10-18)13-20(23)24)12-15-5-8-16-3-1-2-4-17(16)11-15/h1-11H,12-13H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFXLHKRIBRYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=CC=C(C=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199920 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide](/img/structure/B5291212.png)
![N-(4-chlorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5291213.png)
![N-allyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5291219.png)
![7-(2-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5291221.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[(4-methylphenyl)sulfonyl]-4-morpholinecarboximidamide](/img/structure/B5291227.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5291232.png)

![2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5291246.png)
![2-(2-fluoro-5-methoxyphenyl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5291271.png)
![4-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5291277.png)
![1-methyl-4-[3-(4H-1,2,4-triazol-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5291278.png)
![2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5291286.png)
![3-benzyl-5-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5291288.png)